3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride
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Overview
Description
3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal and organic chemistry. This compound is known for its diverse biological activities and potential applications in drug development. The presence of both amino and thioxo groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride typically involves the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-mercapto-3-phenylquinazolin-4(3H)-one
- 3-amino-2-mercapto-4(3H)-quinazolinone
- 2-thioxo-3-phenylquinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride stands out due to its unique combination of amino and thioxo groups, which contribute to its diverse reactivity and biological activities.
Properties
IUPAC Name |
3-amino-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS.ClH/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13;/h1-4H,9H2,(H,10,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUSAFLYCRHESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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